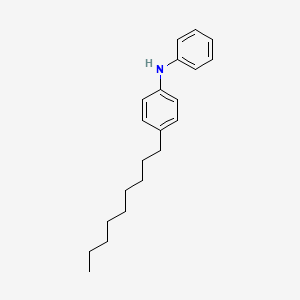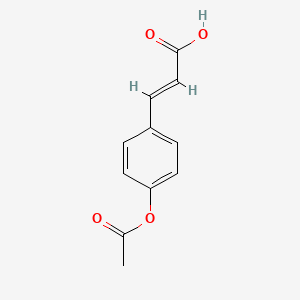
2,4,6-Tri(4'-butoxy-2'-hydroxyphenyl)-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tri(4’-butoxy-2’-hydroxyphenyl)-triazine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a triazine core substituted with three phenyl groups, each bearing butoxy and hydroxy substituents. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(4’-butoxy-2’-hydroxyphenyl)-triazine typically involves multicomponent reactions. One efficient method involves the reaction of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. This method utilizes Lewis acids to selectively synthesize the desired triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and Lewis acids can be optimized for industrial applications to ensure high yield and purity. The scalability of the reaction conditions is crucial for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tri(4’-butoxy-2’-hydroxyphenyl)-triazine can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The butoxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy groups leads to quinones, while substitution reactions yield various alkyl or aryl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tri(4’-butoxy-2’-hydroxyphenyl)-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 2,4,6-Tri(4’-butoxy-2’-hydroxyphenyl)-triazine involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions enable the compound to exert its effects on various biological and chemical systems. The specific pathways involved depend on the application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Tri(4’-tert-butyl-2’-hydroxyphenyl)-triazine
- 2,4,6-Tri(4’-methoxy-2’-hydroxyphenyl)-triazine
- 2,4,6-Tri(4’-ethoxy-2’-hydroxyphenyl)-triazine
Uniqueness
2,4,6-Tri(4’-butoxy-2’-hydroxyphenyl)-triazine is unique due to the presence of butoxy groups, which impart specific solubility and reactivity characteristics. Compared to similar compounds with different alkoxy groups, it may exhibit distinct physical and chemical properties, making it suitable for specific applications.
Eigenschaften
IUPAC Name |
2-[4,6-bis(4-butoxy-2-hydroxyphenyl)-1,3,5-triazin-2-yl]-5-butoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N3O6/c1-4-7-16-40-22-10-13-25(28(37)19-22)31-34-32(26-14-11-23(20-29(26)38)41-17-8-5-2)36-33(35-31)27-15-12-24(21-30(27)39)42-18-9-6-3/h10-15,19-21,37-39H,4-9,16-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYPAYBWCQZOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)OCCCC)O)C4=C(C=C(C=C4)OCCCC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B3028674.png)


![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B3028679.png)










